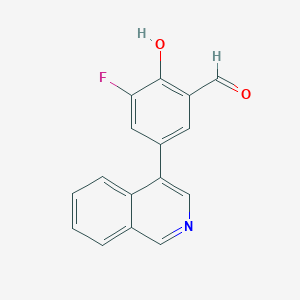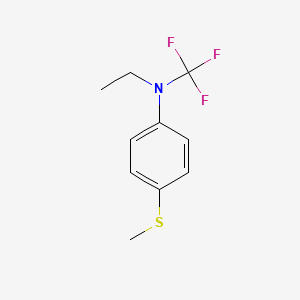
N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:
N-alkylation: Aniline is first alkylated with ethyl halides under basic conditions to introduce the ethyl group.
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, substituted anilines.
Applications De Recherche Scientifique
N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline involves interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability. The aniline core can interact with enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-4-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its reactivity and applications.
4-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, altering its physical and chemical characteristics.
Propriétés
Formule moléculaire |
C10H12F3NS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
N-ethyl-4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
ZZSVGOGYRUEJTG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


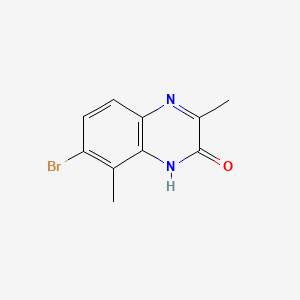
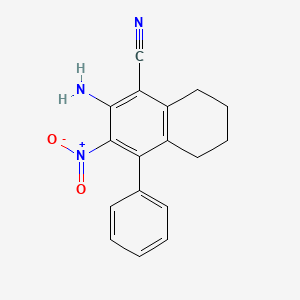
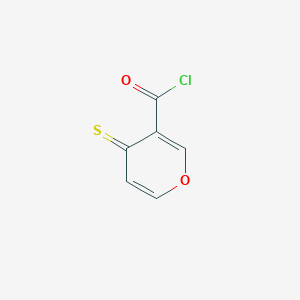
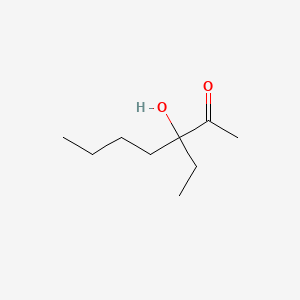

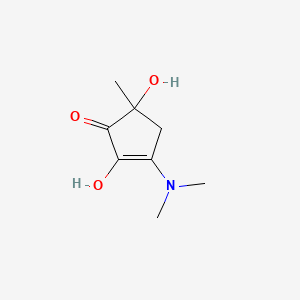
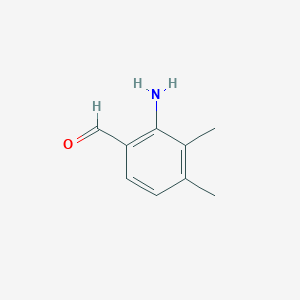
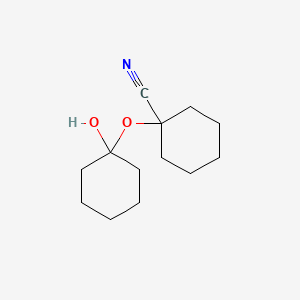
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)


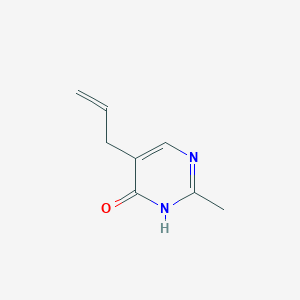
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
